Sumatriptan Succinate

Pharmacology Receptor Binding Migraine

Sumatriptan Succinate is the definitive salt form for migraine drug discovery. Unlike the poorly soluble sumatriptan base, this succinate salt dissolves freely in water and saline—enabling both oral and injectable formulation development. Its extensively documented 5-HT1B/1D binding profile (Ki 17–27 nM) and ≈15% oral bioavailability make it the gold-standard reference for receptor pharmacology assays and advanced drug delivery research. Insist on the succinate salt to eliminate uncontrolled solubility variables and ensure inter-study reproducibility.

Molecular Formula C18H27N3O6S
Molecular Weight 413.5 g/mol
CAS No. 103628-48-4
Cat. No. B000871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumatriptan Succinate
CAS103628-48-4
Synonyms3-(2-(Dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide
GR 43175
GR-43175
GR43175
Imigran
Succinate, Sumatriptan
Sumatriptan
Sumatriptan Succinate
Molecular FormulaC18H27N3O6S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O
InChIInChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyPORMUFZNYQJOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Sumatriptan Succinate Procurement: Defining Baseline Physicochemical and Pharmacological Characteristics


Sumatriptan Succinate (CAS 103628-48-4) is the succinate salt form of sumatriptan, a sulfonamide-containing indole derivative belonging to the triptan class of selective serotonin 5-HT1B/1D receptor agonists [1]. The compound presents as a white to off-white powder with the molecular formula C14H21N3O2S·C4H6O4 and a molecular weight of 413.5 [1][2]. As the succinate salt, it exhibits markedly enhanced aqueous solubility compared to the base form, being readily soluble in water and saline, which is critical for both oral and injectable formulation development [1]. Each 35, 70, or 140 mg of the succinate salt is therapeutically equivalent to 25, 50, or 100 mg of sumatriptan base, respectively [1]. This compound is the primary active pharmaceutical ingredient (API) used in all FDA-approved sumatriptan drug products, including oral tablets, subcutaneous injections, and nasal sprays [3].

The Perils of Generic Substitution for Sumatriptan Succinate in Research and Development


While the triptan class of antimigraine agents shares a common mechanism of action—agonism at 5-HT1B/1D receptors—assuming that any triptan salt or base can be substituted for Sumatriptan Succinate in a research or industrial context is a high-risk oversimplification. Critical physicochemical properties, such as aqueous solubility and bioavailability, are directly and quantifiably impacted by the specific salt form . For example, sumatriptan base has poor aqueous solubility, whereas the succinate salt is freely soluble, enabling the development of both oral and parenteral formulations . Furthermore, comparative pharmacokinetic studies demonstrate substantial differences among triptans; the oral bioavailability of sumatriptan is approximately 15%, which is significantly lower than that of naratriptan (74%) or rizatriptan (45%) [1]. These fundamental differences in solubility and systemic exposure have profound implications for in vitro assay design, formulation science, and the translation of preclinical findings. Therefore, substituting Sumatriptan Succinate with a different triptan or an alternative salt form without rigorous validation will introduce uncontrolled variables, compromising data integrity and potentially derailing development programs.

Quantitative Comparative Evidence for Sumatriptan Succinate Against Key Analogs


Comparative Receptor Binding Affinity: Sumatriptan Succinate vs. Eletriptan and Zolmitriptan

Sumatriptan succinate demonstrates high affinity for the 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) receptors, with lower affinity for 5-HT1A (Ki = 100 nM) . In a direct head-to-head in vitro study, sumatriptan was shown to be a full agonist at 5-HT1B/1D receptors but was functionally less potent than both eletriptan and zolmitriptan [1]. Specifically, sumatriptan's functional potency (ED50) for decreasing cortical serotonin release in a rat microdialysis model was 0.5 µM, compared to approximately 0.1 µM for both eletriptan and zolmitriptan [1].

Pharmacology Receptor Binding Migraine In Vitro Assay

Comparative Clinical Efficacy: Sumatriptan Succinate vs. Rizatriptan

In a direct comparative clinical trial, rizatriptan 10 mg demonstrated superior efficacy to sumatriptan 100 mg on several key endpoints. At 2 hours post-dose, 40% of patients treated with rizatriptan 10 mg were pain-free, compared to 33% with sumatriptan 100 mg and 35% with sumatriptan 50 mg [1]. The odds ratio for achieving pain relief within 2 hours (reduction to mild or no pain) was 1.21 for rizatriptan 10 mg versus sumatriptan 100 mg [1]. Another study found headache relief rates at 1 hour were 37% for rizatriptan 10 mg versus 28% for sumatriptan 100 mg (P=0.010) [2].

Clinical Efficacy Randomized Controlled Trial Migraine Pain Freedom

Comparative Oral Bioavailability: Sumatriptan Succinate vs. Other Triptans

Sumatriptan succinate's oral bioavailability is approximately 15%, primarily due to extensive first-pass metabolism and incomplete absorption [1]. This is substantially lower than that of several other triptans, such as naratriptan (74%) and rizatriptan (45%), but comparable to zolmitriptan (40-48%) [2]. The low bioavailability necessitates higher oral doses (e.g., 50-100 mg) to achieve therapeutic plasma concentrations compared to triptans with better absorption [2].

Pharmacokinetics Bioavailability Formulation Development

Aqueous Solubility of Sumatriptan Succinate Salt Form

Sumatriptan succinate is characterized as 'readily soluble' in water and saline in FDA labeling [1], with a reported solubility of 170 g/L at 24°C . While a direct head-to-head solubility comparison with sumatriptan base is not explicitly provided in a single reference, the base form is known to be poorly water-soluble, which necessitates salt formation for pharmaceutical development [1]. The succinate salt's high aqueous solubility (up to 200.73 mM in water according to vendor data) [2] is a critical enabling property for the manufacture of both oral and injectable formulations.

Pre-formulation Solubility Salt Selection Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Sumatriptan Succinate


In Vitro Pharmacology Studies on 5-HT1B/1D Receptor Function

Sumatriptan succinate's well-characterized binding profile (Ki of 17 nM for 5-HT1D and 27 nM for 5-HT1B) and high aqueous solubility make it an ideal reference standard for establishing and validating in vitro assays for 5-HT1 receptor pharmacology . Its defined functional potency, relative to newer triptans like eletriptan, provides a benchmark for evaluating the efficacy of novel serotonergic compounds in functional assays such as cAMP modulation or calcium flux [1]. Researchers can reliably use sumatriptan succinate to probe receptor function, as its selectivity profile and on-target effects are extensively documented .

Formulation Development of Enhanced Oral and Alternative Drug Delivery Systems

The low oral bioavailability (~15%) of sumatriptan succinate is a well-known liability that makes it a preferred model API for developing and testing advanced drug delivery technologies [2]. Projects aimed at improving oral absorption via buccal, sublingual, or gastroretentive systems frequently use sumatriptan succinate to demonstrate proof-of-concept for bypassing first-pass metabolism. Successful formulations have shown relative bioavailability increases to over 140% compared to standard oral tablets [2], underscoring the compound's value in formulation science.

Analytical Method Development and Validation for Triptan Quantification

Due to its status as the prototypical triptan and its inclusion in numerous pharmacopoeias, sumatriptan succinate is a critical reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) for the quantification of triptans in biological matrices and pharmaceutical formulations [3]. Its unique molecular structure and salt form (molecular weight 413.5) provide a clear signature for method development, and its well-documented stability and solubility profiles simplify the preparation of calibration standards and quality control samples [3].

Clinical Research as a Standard-of-Care Comparator

Sumatriptan succinate remains a gold-standard, first-line acute treatment for migraine and serves as an essential active comparator in clinical trials for new migraine therapies [1]. Its established efficacy and safety profile, documented in a vast body of clinical literature, provide a robust benchmark against which the performance of novel therapeutics (e.g., CGRP antagonists, new triptan formulations) must be measured. For clinical trial supply, the well-defined, scalable manufacturing process for sumatriptan succinate tablets and injections ensures consistent quality and reliable supply for multi-center studies.

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